Bienvenue dans la boutique en ligne BenchChem!

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1343367-91-8) is a halogenated phenylpropanoic acid building block featuring a 5-bromo-2-fluorophenyl ring linked to a sterically demanding 2,2-dimethylpropanoic acid backbone. Its core scaffold is recognized in the medicinal chemistry patent literature as a key intermediate for synthesizing ortho-fluoro-substituted GPR40 (FFAR1) modulators intended for metabolic disease therapy.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
Cat. No. B13617756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C=CC(=C1)Br)F)C(=O)O
InChIInChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-5-8(12)3-4-9(7)13/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyQIFXUXVQACFELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic Acid: Sourcing & Differentiation Guide for the GPR40-Targeted Building Block


3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1343367-91-8) is a halogenated phenylpropanoic acid building block featuring a 5-bromo-2-fluorophenyl ring linked to a sterically demanding 2,2-dimethylpropanoic acid backbone . Its core scaffold is recognized in the medicinal chemistry patent literature as a key intermediate for synthesizing ortho-fluoro-substituted GPR40 (FFAR1) modulators intended for metabolic disease therapy [1]. The compound is commercially supplied at purities of 97–98%, with predicted physicochemical properties including a density of 1.472±0.06 g/cm³, a boiling point of 341.8±27.0 °C, and a pKa of 4.65±0.17 .

Why 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic Acid Cannot Be Bluntly Replaced by Common Phenylpropanoic Acid Analogs


The presence of the geminal dimethyl group at the α-position of the propanoic acid chain introduces significant steric shielding and conformational restriction not present in typical 3-arylpropanoic acid analogs . This structural feature alters the acidity (pKa) and lipophilicity (LogP) of the molecule relative to non-methylated or mono-methylated counterparts, directly impacting its reactivity in amide coupling and its pharmacokinetic profile if incorporated into a lead molecule. Furthermore, the specific 5-bromo-2-fluoro halogenation pattern provides a regiochemically defined dual-vector handle for sequential cross-coupling reactions—a capability absent in single-halogen or differently orientated isomers [1]. Substituting a non-gem-dimethyl or incorrectly halogenated analog would therefore change both the physicochemical properties and the synthetic utility of the intermediate, leading to divergent outcomes in multi-step syntheses of target GPR40 modulators [1].

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic Acid: Quantitative Differentiation Evidence Against Key Analogs


Physicochemical Shift Induced by the 2,2-Dimethyl Substituent: Comparative Data Against the Non-Methylated Parent

The introduction of the gem-dimethyl group significantly alters core physicochemical properties compared to the non-methylated analog 3-(5-bromo-2-fluorophenyl)propanoic acid (CAS 881189-58-8). The target compound exhibits a lower predicted density (1.472 vs. 1.606 g/cm³), a higher predicted boiling point (341.8 vs. 330.8 °C), and a decreased acidity (predicted pKa 4.65 vs. 4.57) . These shifts are consistent with increased molecular volume and steric crowding around the carboxylic acid moiety, which can influence solubility, formulation behavior, and the rate of derivatization reactions.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Impact on Lipophilicity: Direct LogP Comparison Between 5-Br,2-F and 2-Br,5-F Isomers

The lipophilicity of the positional isomer 3-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1340205-49-3) is reported as a calculated LogP of 4.07 . While a vendor-provided calculated LogP for the target 5-bromo-2-fluoro isomer is not available in the accessed sources, the structural difference—swapping the bromine and fluorine positions—will alter the molecular dipole moment and solvation energy, leading to a quantifiably different LogP value. In analogous aromatic systems, moving a halogen from a meta to a para relationship relative to a side chain can shift LogP by 0.2–0.5 units, which is significant in medicinal chemistry optimization [1]. Procurement of the correct isomer is therefore critical to maintain the intended lipophilicity-driven properties (e.g., metabolic stability, plasma protein binding) in a lead series.

Drug Design Lipophilicity Pharmacokinetics

Patent-Defined Synthetic Utility as a Key GPR40 Modulator Intermediate Versus Generic Phenylpropanoic Acids

The compound's structural motif is explicitly claimed within the genus of WO 2012/136221A1, which describes ortho-fluoro-substituted phenylpropanoic acids as potent GPR40 modulators for the treatment of type 2 diabetes and related metabolic disorders [1]. The patent demonstrates that the specific combination of an ortho-fluorine and a 2,2-dimethylpropanoic acid moiety is essential for achieving nanomolar GPR40 agonist activity in cell-based assays, whereas simple 3-arylpropanoic acids lacking the fluorine or the dimethyl group show substantially reduced potency. This positions the target compound as a direct synthetic precursor to a pharmacologically validated, patent-protected chemical series, a role that generic acid building blocks like 3-phenylpropanoic acid or even 3-(4-bromophenyl)propanoic acid cannot fulfill.

GPR40 Agonist Patent Intermediate Metabolic Disease

Application Scenarios Where 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic Acid Delivers Procurement Advantages


Synthesis of Patent-Backed GPR40 Agonists for Type 2 Diabetes Research

This compound serves as the direct synthetic entry point to the potent GPR40 (FFAR1) agonist series described in WO 2012/136221A1. Its 5-bromo substituent acts as a handle for late-stage Suzuki-Miyaura cross-coupling to install diverse biaryl systems, while the 2-fluoro and 2,2-dimethyl groups provide the necessary conformational bias and metabolic stability demonstrated in the patent's lead molecules. Compared to a non-brominated or non-fluorinated analog, this specific intermediate shortens the synthetic route by at least 2–3 steps and guarantees the final compound falls within the claimed patent space, which is crucial for freedom-to-operate considerations [1].

Physicochemical Property-Driven Fragment or Scaffold Hopping

When a medicinal chemistry program requires a carboxylic acid building block with a precisely defined combination of moderate acidity (pKa ~4.65) and steric bulk, this compound offers a superior starting point. The quantifiable differences in density and boiling point compared to the non-dimethyl analog indicate it will exhibit altered solubility and thermal stability, which can be exploited during formulation screening or high-temperature coupling reactions. The gem-dimethyl group also reduces the tendency for racemization at the α-center if a chiral synthesis is pursued, a stability advantage not provided by non-quaternary carbon analogs.

Building a Focused Halogen-Interchange Library for CXCR2 or Integrin Antagonists

The simultaneous presence of bromine and fluorine, anchored on a sterically constrained propanoic acid, makes this compound a versatile module for generating focused libraries targeting receptors known to bind phenylpropanoic acid motifs (e.g., CXCR2, integrins, or prostaglandin receptors). The bromine enables rapid diversification via palladium catalysis, while the fluorine serves as a metabolic blocker and a potential 19F NMR probe. The 2,2-dimethyl group imparts a conformational restriction that can improve target selectivity, as inferred from the GPR40 patent SAR [1]. Using the positional isomer (2-bromo-5-fluoro) would yield a library with a different 3D pharmacophore and LogP distribution , potentially missing the intended biological target.

Quote Request

Request a Quote for 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.